molecular formula C12H14FNO2 B5801335 2-(2-Fluorophenoxy)-1-pyrrolidin-1-ylethanone

2-(2-Fluorophenoxy)-1-pyrrolidin-1-ylethanone

Cat. No.: B5801335
M. Wt: 223.24 g/mol
InChI Key: PXUNIFWBWRYEKR-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-pyrrolidin-1-ylethanone is an organic compound that features a fluorinated phenoxy group attached to a pyrrolidine ring via an ethanone linker

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUNIFWBWRYEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-pyrrolidin-1-ylethanone typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenating agent to form 2-fluorophenyl halide.

    Nucleophilic Substitution: The 2-fluorophenyl halide is then reacted with pyrrolidine in the presence of a base to form 2-(2-fluorophenoxy)pyrrolidine.

    Acylation: Finally, the 2-(2-fluorophenoxy)pyrrolidine is acylated using an acylating agent such as acetyl chloride or acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-pyrrolidin-1-ylethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and specificity, while the pyrrolidine ring provides structural stability. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenoxy)-1-pyrrolidin-1-ylpropanone: Similar structure but with a propanone linker.

    2-(2-Fluorophenoxy)-1-pyrrolidin-1-ylbutanone: Similar structure but with a butanone linker.

    2-(2-Fluorophenoxy)-1-pyrrolidin-1-ylmethanone: Similar structure but with a methanone linker.

Uniqueness

2-(2-Fluorophenoxy)-1-pyrrolidin-1-ylethanone is unique due to its specific ethanone linker, which provides distinct electronic and steric properties compared to its analogs. This uniqueness can result in different biological activities and applications, making it a valuable compound for research and development.

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